molecular formula C19H18N4O B13092278 7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B13092278
M. Wt: 318.4 g/mol
InChI Key: AXGUMEUWJRELEK-UHFFFAOYSA-N
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Description

7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrido[3,4-d]pyrimidine core, which is a structural motif found in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[3,4-d]pyrimidine core through a series of cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one apart is its unique combination of a benzyl group and a pyridinyl group attached to the pyrido[3,4-d]pyrimidine core

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

7-benzyl-2-pyridin-3-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C19H18N4O/c24-19-16-8-10-23(12-14-5-2-1-3-6-14)13-17(16)21-18(22-19)15-7-4-9-20-11-15/h1-7,9,11H,8,10,12-13H2,(H,21,22,24)

InChI Key

AXGUMEUWJRELEK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=O)NC(=N2)C3=CN=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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